molecular formula C21H15N3O6 B2399595 (E)-2-cyano-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)-3-(2-prop-2-ynoxyphenyl)prop-2-enamide CAS No. 863421-56-1

(E)-2-cyano-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)-3-(2-prop-2-ynoxyphenyl)prop-2-enamide

Cat. No.: B2399595
CAS No.: 863421-56-1
M. Wt: 405.366
InChI Key: FUIQWTZEMCSJAY-UHFFFAOYSA-N
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Description

(E)-2-cyano-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)-3-(2-prop-2-ynoxyphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C21H15N3O6 and its molecular weight is 405.366. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Chemical Reactions

Studies have explored the reactions of similar compounds for the synthesis of various organic products. For instance, the reaction of 2-cyano-3-(x-nitrophenyl)prop-2-enamides with methyl 3-oxobutanoate results in the formation of diverse pyridine products, demonstrating the utility of such compounds in synthesizing heterocyclic structures (O'callaghan et al., 1999). This suggests that the compound could be involved in similar reactions to produce novel organic molecules, potentially useful in various fields including pharmaceuticals and materials science.

Anticancer Research

Compounds with similar structures have been evaluated for their potential in anticancer therapy. For example, benzamide derivatives, known for their selective agents against melanotic melanoma, have been synthesized and tested for their efficacy in targeted drug delivery, showing promising results against melanoma cells (Wolf et al., 2004). The structure and activity relationships derived from these studies could inform future research on the compound of interest, exploring its potential as an anticancer agent.

Development of Enzyme Inhibitors

The synthesis and modification of compounds within this class have also led to the development of enzyme inhibitors, such as catechol-O-methyltransferase (COMT) inhibitors. A new synthesis of entacapone, a well-known COMT inhibitor, highlights the role of similar compounds in creating pharmaceutical agents that can manage diseases like Parkinson's (Harisha et al., 2015). This indicates potential research directions for utilizing (E)-2-cyano-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)-3-(2-prop-2-ynoxyphenyl)prop-2-enamide in designing novel enzyme inhibitors.

Chemical Sensing and Environmental Monitoring

Additionally, similar compounds have been developed as chemosensors for detecting hazardous materials. For instance, N-nitrophenyl benzamide derivatives have been used for the colorimetric detection of cyanide in aqueous environments, leveraging the strong affinity of cyanide towards acyl carbonyl carbon (Sun et al., 2009). This suggests potential applications of the compound for environmental monitoring and safety assessments.

Properties

IUPAC Name

(E)-2-cyano-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)-3-(2-prop-2-ynoxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O6/c1-2-7-28-18-6-4-3-5-14(18)10-15(13-22)21(25)23-16-11-19-20(30-9-8-29-19)12-17(16)24(26)27/h1,3-6,10-12H,7-9H2,(H,23,25)/b15-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUIQWTZEMCSJAY-XNTDXEJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=CC=C1C=C(C#N)C(=O)NC2=CC3=C(C=C2[N+](=O)[O-])OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCOC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=CC3=C(C=C2[N+](=O)[O-])OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.